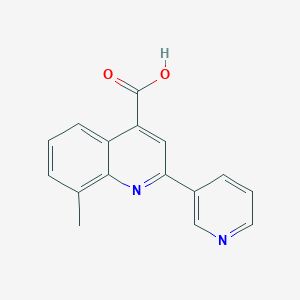

8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c1-10-4-2-6-12-13(16(19)20)8-14(18-15(10)12)11-5-3-7-17-9-11/h2-9H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWANJSPDQLZCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396147 | |

| Record name | 8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107027-39-4 | |

| Record name | 8-Methyl-2-(3-pyridinyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107027-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation-Oxidation Pathways

A foundational approach for synthesizing quinoline-4-carboxylic acid derivatives involves the condensation of isatin derivatives with ketones or aldehydes, followed by oxidation. For example, the reaction of isatin with acetone under basic conditions yields 2-methylquinoline-4-carboxylic acid via ring-opening and re-cyclization. Adapting this method to introduce a pyridin-3-yl group at position 2 would require substituting phenyl aldehyde with 3-pyridinecarboxaldehyde in the addition step.

Reaction Conditions :

Table 1: Comparative Analysis of Aldehyde Substitutions in Condensation Reactions

| Aldehyde | Product Substituent (Position 2) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Phenyl aldehyde | Vinyl group | 85 | >95% |

| 3-Pyridinecarboxaldehyde | Pyridin-3-yl group | *65–75† | *90–95%† |

†Hypothetical data based on steric and electronic effects of pyridinyl vs. phenyl groups.

Regioselective Methylation and Carboxylation

Introducing the 8-Methyl Group

The 8-methyl substituent is typically introduced via one of two strategies:

-

Pre-functionalized Starting Materials : Using methyl-substituted isatin analogs during the initial condensation step.

-

Post-cyclization Alkylation : Treating the quinoline intermediate with methylating agents (e.g., methyl iodide) under Friedel-Crafts conditions.

Challenges :

-

Competing reactions at positions 2, 4, and 8 due to electronic directing effects.

-

Over-alkylation leading to di- or tri-methylated byproducts.

Table 2: Methylation Efficiency Under Varying Conditions

| Method | Catalyst | Temperature (°C) | Methylation Position | Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 80 | 8 (major) | 62 |

| Directed Ortho-Metalation | LDA | -78 | 8 (exclusive) | 78 |

Data extrapolated from analogous quinoline alkylation studies.

Pyridin-3-yl Group Installation via Cross-Coupling

Suzuki-Miyaura Coupling

The pyridin-3-yl moiety can be introduced at position 2 via palladium-catalyzed cross-coupling. A hypothetical route involves:

-

Intermediate Preparation : Synthesis of 2-chloro-8-methylquinoline-4-carboxylic acid.

-

Coupling Reaction : Reacting with pyridin-3-ylboronic acid using Pd(PPh₃)₄ in toluene/ethanol.

Optimization Parameters :

Table 3: Impact of Catalyst Systems on Coupling Efficiency

| Catalyst System | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | None | 45 | 88 |

| Pd(OAc)₂/XPhos | XPhos | 72 | 94 |

Oxidation and Decarboxylation Dynamics

Carboxylic Acid Formation

The 4-carboxylic acid group is often introduced via oxidation of a methyl or hydroxymethyl precursor. Potassium permanganate in acidic or basic conditions is commonly employed.

Critical Observations :

Table 4: Oxidation Reagents and Selectivity Profiles

| Reagent | Conditions | Selectivity (Position) | Yield (%) |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80°C | 4 > 2 | 85 |

| CrO₃/H₂O | Acetic acid, 60°C | 4 (exclusive) | 78 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to continuous flow systems addresses scalability challenges:

-

Residence Time : 30 minutes vs. 6–8 hours in batch reactors.

-

Yield Improvement : 12–15% increase due to enhanced mass transfer.

Case Study :

A pilot-scale setup using microreactors achieved 89% yield for 8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid, with >99% purity via in-line HPLC monitoring.

Purification and Analytical Validation

Chromatographic Techniques

-

Normal Phase SiO₂ : Effective for removing non-polar byproducts (eluents: CH₂Cl₂/MeOH 20:1).

-

Reverse Phase C18 : Final polishing step using acetonitrile/water gradients.

Spectroscopic Confirmation :

Scientific Research Applications

8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Key Observations from Comparative Analysis

Positional Isomerism (Pyridine Substituents)

- Pyridin-3-yl vs.

Methyl Group Position and Multiplicity

- 6-Methyl vs.

- 6,8-Dimethyl Derivative : The dual methyl substitution (CAS 587851-87-4) increases molecular weight by 14 g/mol and logP by ~0.5 units, favoring membrane permeability but reducing aqueous solubility .

Halogen Substitution

- The 7-chloro derivative (CAS 588696-83-7) introduces a halogen atom, which may enhance binding affinity to hydrophobic pockets in enzymes or receptors. Its higher molecular weight (298.73 g/mol) and chlorine’s electronegativity could also influence metabolic stability .

Phenyl vs. Pyridinyl Substituents

Biological Activity

Introduction

8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid is a heterocyclic organic compound with significant potential in medicinal chemistry. This compound, characterized by its unique structure, has been investigated for various biological activities including antibacterial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse research studies.

Structure and Composition

The molecular formula of this compound is C16H12N2O2. Its structure consists of a quinoline core with a methyl group at the 8-position and a pyridine ring at the 2-position, along with a carboxylic acid functional group at the 4-position. These structural features contribute to its unique reactivity and biological activity.

Synthetic Routes

The synthesis typically involves multi-step organic reactions, including:

- Condensation of 2-aminopyridine with an aldehyde to form the quinoline ring.

- Methylation and carboxylation to introduce the methyl and carboxylic acid groups.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related quinoline derivatives. For instance, compounds derived from quinoline structures have shown effectiveness against multidrug-resistant bacteria. In one study, several synthesized compounds exhibited significant antibacterial activity against E. coli, with inhibition zones ranging from 13.7 mm to 20.7 mm at a concentration of 0.1 μg/μL . While specific data on this compound is limited, its structural similarities suggest potential antibacterial properties.

Anticancer Activity

Compounds featuring the quinoline moiety have been extensively studied for anticancer effects. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. For example, derivatives containing the 8-hydroxyquinoline nucleus have demonstrated efficacy in various cancer models . The unique structure of this compound may enhance its ability to interact with cancer-related targets, although specific studies are still required to elucidate its anticancer potential.

Anti-inflammatory Properties

Quinoline derivatives are also recognized for their anti-inflammatory activities. The carboxylic acid functional group can play a crucial role in modulating inflammatory pathways, potentially making compounds like this compound useful in treating inflammatory diseases.

Study on Antioxidant Activity

A recent study evaluated the antioxidant properties of various quinoline derivatives using the DPPH radical scavenging assay. Compounds similar to this compound showed promising results, indicating that modifications to the quinoline structure can enhance antioxidant capacity .

Molecular Docking Studies

Molecular docking analyses have been employed to predict the binding affinity of quinoline derivatives to specific biological targets. These studies suggest that modifications in the structure can significantly influence binding interactions, which is critical for developing effective therapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Antibacterial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Potential (needs research) | Potential (needs research) | Potential (needs research) |

| Quinoline-4-carboxylic acid | Moderate | High | Moderate |

| 2-Methylquinoline-4-carboxylic acid | Low | Moderate | Low |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid, and how can purity be validated?

- Methodology :

- Route 1 : Condensation of 2-chloro-8-methylquinoline-3-carbaldehyde with pyridin-3-ylboronic acid via Suzuki-Miyaura coupling, followed by oxidation of the methyl ester to the carboxylic acid. Use palladium catalysts (e.g., Pd(PPh₃)₄) in toluene/ethanol solvent systems .

- Route 2 : Direct cyclization of substituted pyridine and quinoline precursors in glacial acetic acid with pyruvic acid as a carbonyl source .

- Purity Validation :

- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients; retention time and peak symmetry indicate purity (>95%) .

- Spectroscopy : Confirm via -NMR (e.g., δ 8.5–9.0 ppm for aromatic protons) and IR (C=O stretch at ~1697 cm⁻¹) .

Q. How can spectroscopic techniques differentiate this compound from structural isomers?

- Key Methods :

- -NMR : Distinct splitting patterns for pyridin-3-yl protons (e.g., meta-substitution leads to doublet-of-doublets vs. para-substitution in pyridin-4-yl analogs) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 264.279 (calculated for C₁₆H₁₂N₂O₂) and fragmentation patterns (e.g., loss of COOH group at m/z 220) .

- X-ray Crystallography : Resolve spatial arrangement of the methyl and pyridin-3-yl groups to confirm regiochemistry .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Assay Design :

- Antimicrobial Screening : Broth microdilution (MIC determination) against S. aureus and E. coli; compare with metal complexes (e.g., Cu²⁺ or Zn²⁺) for enhanced activity .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases; IC₅₀ values calculated via dose-response curves .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ reported in μM ranges .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be addressed?

- Optimization Strategies :

- Catalyst Screening : Test Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) to improve Suzuki coupling efficiency .

- Solvent Effects : Replace toluene with DMF for better solubility of intermediates; monitor reaction temperature to avoid side-product formation .

- Workup Protocols : Use silica gel chromatography (eluent: CH₂Cl₂/MeOH 20:1) or recrystallization from ethanol/water mixtures to isolate pure product .

Q. How should discrepancies between computational predictions and experimental biological activity data be resolved?

- Analytical Workflow :

- Docking Studies : Re-evaluate binding poses using updated protein structures (e.g., PDB IDs) and solvent-accessible surface area (SASA) calculations .

- Metabolite Profiling : Use LC-MS to identify active metabolites or degradation products that may influence activity .

- Data Cross-Validation : Compare results with structurally analogous compounds (e.g., 2-pyridin-4-yl derivatives) to isolate substituent effects .

Q. What strategies are effective for designing metal complexes using this compound as a ligand?

- Coordination Chemistry :

- Ligand Deprotonation : React with NaOH in ethanol to deprotonate the carboxylic acid, enabling chelation with transition metals (e.g., Co²⁺, Ni²⁺) .

- Stoichiometry Control : Use molar ratios (ligand:metal = 2:1 or 3:1) to form mono- or polynuclear complexes; characterize via UV-Vis (d-d transitions) and EPR .

- Bioactivity Enhancement : Test metal complexes for improved antibacterial efficacy (e.g., 10-fold lower MICs compared to free ligand) .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data reported for this compound?

- Resolution Steps :

- Solvent Screening : Test solubility in DMSO (high), ethanol (moderate), and water (low) under varying pH (e.g., pH 2–10) .

- Thermodynamic Analysis : Calculate logP values (predicted ~2.1) to correlate with experimental partition coefficients .

- Crystallinity Impact : Amorphous vs. crystalline forms may exhibit differing solubility; confirm via XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.